molecular formula C10H12O3 B12933657 4-Hydroxyphenyl butanoate CAS No. 83405-92-9

4-Hydroxyphenyl butanoate

Cat. No.: B12933657
CAS No.: 83405-92-9
M. Wt: 180.20 g/mol
InChI Key: YUJZXXIRMQTZPV-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl butyrate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a butyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenyl butyrate typically involves the esterification of 4-hydroxybenzoic acid with butyric acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 4-hydroxyphenyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl butyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-Hydroxyphenyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxyphenyl butyrate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 4-hydroxybenzoic acid and butyric acid. These metabolites can then participate in various biochemical pathways. For instance, 4-hydroxybenzoic acid can be further metabolized to form ubiquinone, an essential component of the electron transport chain .

Comparison with Similar Compounds

4-Hydroxyphenyl butyrate can be compared with other phenolic esters such as:

    4-Hydroxyphenyl acetate: Similar structure but with an acetate group instead of a butyrate group.

    4-Hydroxyphenyl propionate: Contains a propionate group, leading to different physicochemical properties.

    4-Hydroxyphenyl valerate: Has a valerate group, making it more hydrophobic compared to 4-hydroxyphenyl butyrate.

Uniqueness: The presence of the butyrate group in 4-hydroxyphenyl butyrate imparts unique properties such as increased hydrophobicity and potential for use in the synthesis of biodegradable polymers. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications .

Properties

CAS No.

83405-92-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(4-hydroxyphenyl) butanoate

InChI

InChI=1S/C10H12O3/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7,11H,2-3H2,1H3

InChI Key

YUJZXXIRMQTZPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

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